molecular formula C4H10O B598469 (~2~H_9_)Butan-2-ol CAS No. 1202864-22-9

(~2~H_9_)Butan-2-ol

Cat. No. B598469
CAS RN: 1202864-22-9
M. Wt: 83.178
InChI Key: BTANRVKWQNVYAZ-CBZKUFJVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(~2~H_9_)Butan-2-ol is a secondary alcohol . It is a flammable, colorless liquid that is soluble in three parts water and completely miscible with organic solvents . It is produced on a large scale, primarily as a precursor to the industrial solvent methyl ethyl ketone .


Synthesis Analysis

(~2~H_9_)Butan-2-ol is manufactured industrially by the hydration of 1-butene or 2-butene . Sulfuric acid is used as a catalyst for this conversion .


Molecular Structure Analysis

The molecular formula of (~2~H_9_)Butan-2-ol is C4H10O . It is chiral and thus can be obtained as either of two stereoisomers designated as ®-(−)-butan-2-ol and (S)-(+)-butan-2-ol .


Chemical Reactions Analysis

The oxidation of (~2~H_9_)Butan-2-ol by a mild and selective oxidizing agent N-chloroisonicotinamide (NCIN) leads to the formation of corresponding ketones . The reaction found first order in NCIN .


Physical And Chemical Properties Analysis

(~2~H_9_)Butan-2-ol is a colorless liquid that is only slightly soluble in water but mixes well with common organic solvents . Its chemical characteristics include a boiling point of approximately 118 degrees Celsius and a melting point around -89.8 degrees Celsius .

Scientific Research Applications

(2H9)Butan−2−ol (^2H_9)Butan-2-ol (2H9​)Butan−2−ol

), focusing on six distinct applications:

Biofuels Research

The compound has potential applications in biofuels research, particularly in the synthesis of advanced biofuels via alcohol upgrading. Homogeneous catalysts can access technologically-relevant butanol isomers, including SEC-BUTANOL-D9 , which could lead to more efficient biofuel production methods .

Mechanism of Action

Target of Action

It is known to interact with various enzymes and proteins within the body, similar to its non-deuterated counterpart, butan-2-ol .

Mode of Action

The mode of action of SEC-BUTANOL-D9 involves several steps. Initially, the alcohol is protonated by an acid catalyst. The protonated alcohol then loses a water molecule to form a carbocation. Finally, the carbocation loses a hydrogen ion, forming a double bond . This process is part of the dehydration of Butan-2-ol .

Biochemical Pathways

The biochemical pathways affected by SEC-BUTANOL-D9 are complex and involve multiple steps. One of the key pathways is the dehydration of Butan-2-ol, which results in the formation of different alkenes . Another pathway involves the conversion of bioethanol to butanol using Guerbet chemistry .

Safety and Hazards

(~2~H_9_)Butan-2-ol is flammable and may cause serious eye irritation, respiratory irritation, drowsiness, or dizziness . It should be kept away from heat, hot surfaces, sparks, open flames, and other ignition sources .

properties

IUPAC Name

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-CBZKUFJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00745843
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1202864-22-9
Record name (~2~H_9_)Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00745843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1202864-22-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.